

## Application Notes and Protocols for Studying Systemin Function Using Gene Silencing Techniques

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Compound of Interest				
Compound Name:	Systemin			
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Systemin**, an 18-amino acid polypeptide, is a key signaling molecule in the Solanaceae family, playing a crucial role in the plant's defense response against herbivores and pathogens.[1][2] It is derived from a larger precursor protein called pro**systemin**.[1][2] Understanding the intricate functions of **systemin** and its signaling pathway is paramount for developing novel strategies for crop protection and disease resistance. Gene silencing techniques offer powerful tools to investigate the function of **systemin** by specifically downregulating or knocking out the expression of the pro**systemin** gene or other components of its signaling cascade. This document provides detailed application notes and protocols for utilizing various gene silencing methods to study **systemin** function.

# I. Gene Silencing Techniques to Study Systemin Function

Several gene silencing techniques can be employed to elucidate the role of **systemin**. The choice of method depends on the specific research question, the desired level and duration of silencing, and the amenability of the plant species to transformation.

1. RNA Interference (RNAi):

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RNAi is a post-transcriptional gene silencing mechanism initiated by double-stranded RNA (dsRNA), which leads to the degradation of homologous mRNA.[3][4] This technique can be used to achieve a "knockdown" of gene expression, allowing for the study of essential genes that might be lethal if completely knocked out.[3]

- Hairpin RNA (hpRNA): This method involves the stable transformation of plants with a
  construct that expresses a self-complementary hairpin RNA corresponding to a sequence of
  the target gene (e.g., prosystemin).[3][4] This hpRNA is then processed by the plant's
  cellular machinery into small interfering RNAs (siRNAs) that guide the silencing of the target
  mRNA.[4]
- Synthetic trans-acting small interfering RNAs (syn-tasiRNAs): This is a more precise RNAi approach where artificial microRNAs are designed to produce siRNAs targeting the gene of interest.[5][6][7] This method offers high specificity and the potential for multiplex gene silencing.[5]
- Virus-Induced Gene Silencing (VIGS): VIGS is a transient gene silencing method that utilizes a modified plant virus to deliver a fragment of the target gene into the plant.[8][9][10][11] The plant's defense mechanism recognizes the viral RNA and the inserted host gene sequence, leading to the silencing of the endogenous gene.[8][9][11] Tobacco Rattle Virus (TRV) is a commonly used vector for VIGS in tomato.[9][10]

#### 2. CRISPR-Cas9:

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful genome editing tool that can be used to create precise gene knockouts by introducing insertions or deletions (indels) in the target gene.[12][13][14] This results in a complete loss of function, providing definitive evidence for the gene's role.

#### 3. Antisense RNA:

Antisense RNA technology involves the introduction of an RNA molecule that is complementary to the target mRNA.[15][16][17] This antisense RNA binds to the mRNA, forming a double-stranded molecule that can inhibit translation or lead to mRNA degradation.[17] Historically, this was one of the first techniques used to study **systemin** function.[1]



## **II. Data Presentation**

The following tables summarize hypothetical quantitative data from experiments using gene silencing to study **systemin** function.

Table 1: Effect of Pro**systemin** Gene Silencing on Proteinase Inhibitor (PI) Activity in Tomato Leaves Upon Wounding.

Gene Silencing Method	Target Gene	Plant Line	PI Activity (units/mg protein) - Unwounded	PI Activity (units/mg protein) - Wounded	Percent Reduction in PI Activity (Wounded)
RNAi (Hairpin)	Prosystemin	RNAi-1	5.2 ± 0.4	25.8 ± 2.1	78.5%
RNAi (Hairpin)	Prosystemin	RNAi-2	4.9 ± 0.5	30.1 ± 2.5	74.9%
CRISPR- Cas9	Prosystemin	crispr-1	5.5 ± 0.6	8.3 ± 0.9	93.1%
CRISPR- Cas9	Prosystemin	crispr-2	5.1 ± 0.4	9.1 ± 1.0	92.4%
Wild Type (Control)	-	WT	5.3 ± 0.5	120.5 ± 10.2	0%
VIGS	Prosystemin	VIGS-prosys	6.1 ± 0.7	45.3 ± 4.2	62.4%
VIGS (Control)	PDS	VIGS-PDS	5.8 ± 0.6	118.9 ± 9.8	1.3%

Data are presented as mean  $\pm$  standard deviation (n=10). PDS (Phytoene desaturase) is a common control for VIGS, as its silencing leads to a visible photobleaching phenotype.

Table 2: Impact of **Systemin** Receptor (SYR1) Knockout on Defense Gene Expression in Response to **Systemin** Treatment.



Gene	Genotype	Treatment	Relative Gene Expression (fold change)
PI-II	Wild Type	Mock	1.0 ± 0.1
Wild Type	Systemin (100 nM)	15.2 ± 1.8	
syr1 knockout	Mock	0.9 ± 0.2	_
syr1 knockout	Systemin (100 nM)	1.3 ± 0.3	-
LOX D	Wild Type	Mock	1.0 ± 0.1
Wild Type	Systemin (100 nM)	8.5 ± 0.9	
syr1 knockout	Mock	1.1 ± 0.2	_
syr1 knockout	Systemin (100 nM)	1.2 ± 0.2	

Gene expression was measured by RT-qPCR and normalized to a reference gene. Data are presented as mean ± standard deviation (n=3).

## **III. Experimental Protocols**

Protocol 1: CRISPR-Cas9 Mediated Knockout of the Pro**systemin** Gene in Tomato (Solanum lycopersicum)

This protocol provides a detailed workflow for generating pro**systemin** knockout lines in tomato using the CRISPR-Cas9 system.[12][13][14]

- 1. a. Design of single guide RNAs (sgRNAs):
- Identify the coding sequence of the prosystemin gene in the tomato genome.
- Use online tools (e.g., CRISPR-P, ChopChop) to design two sgRNAs targeting the first exon of the prosystemin gene to enhance knockout efficiency.[13][14]
- Select sgRNAs with high on-target scores and low off-target potential.
- 1. b. Vector Construction:
- Synthesize the designed sgRNA sequences as DNA oligonucleotides.



- Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S). Many publicly available vectors also contain a plant selection marker (e.g., kanamycin resistance).
- 1. c. Agrobacterium-mediated Transformation of Tomato:
- Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens strain GV3101 by electroporation.
- Prepare tomato cotyledon explants from 7-10 day old seedlings.
- Co-cultivate the explants with the transformed Agrobacterium for 48 hours in the dark.
- Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., timentin) and a selection agent to select for transformed plant cells (e.g., kanamycin).
- Subculture the explants every 2-3 weeks until shoots regenerate.
- 1. d. Regeneration and Screening of Edited Plants:
- Root the regenerated shoots on a rooting medium.
- Transfer the rooted plantlets to soil and grow in a controlled environment.
- Extract genomic DNA from the putative edited plants (T0 generation).
- Use PCR to amplify the target region of the prosystemin gene.
- Sequence the PCR products to identify plants with mutations (indels).
- Analyze the sequencing data to confirm frameshift mutations that lead to a knockout.
- Grow the T0 plants to maturity and collect seeds (T1 generation).
- Screen the T1 generation to identify homozygous knockout lines that are free of the Cas9 transgene.

Protocol 2: Virus-Induced Gene Silencing (VIGS) of the Prosystemin Gene in Tomato

This protocol describes a transient method for silencing the pro**systemin** gene using a Tobacco Rattle Virus (TRV)-based VIGS system.[9][18]

#### 2. a. VIGS Vector Construction:

- Select a 200-400 bp fragment from the coding sequence of the pro**systemin** gene.
- Use bioinformatics tools to ensure the fragment is specific to the pro**systemin** gene and has minimal homology to other genes to avoid off-target silencing.
- Clone the selected fragment into the pTRV2 VIGS vector.

#### 2. b. Agrobacterium Preparation:

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- Transform the pTRV1 and the pTRV2-pro**systemin** constructs into separate Agrobacterium tumefaciens cultures (strain GV3101).
- Grow the bacterial cultures overnight in LB medium with appropriate antibiotics.
- Pellet the bacteria and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 μM acetosyringone) to an OD600 of 1.5.
- Mix the pTRV1 and pTRV2-pro**systemin** cultures in a 1:1 ratio.
- Incubate the mixture at room temperature for 3-4 hours in the dark.

#### 2. c. Agroinfiltration of Tomato Seedlings:

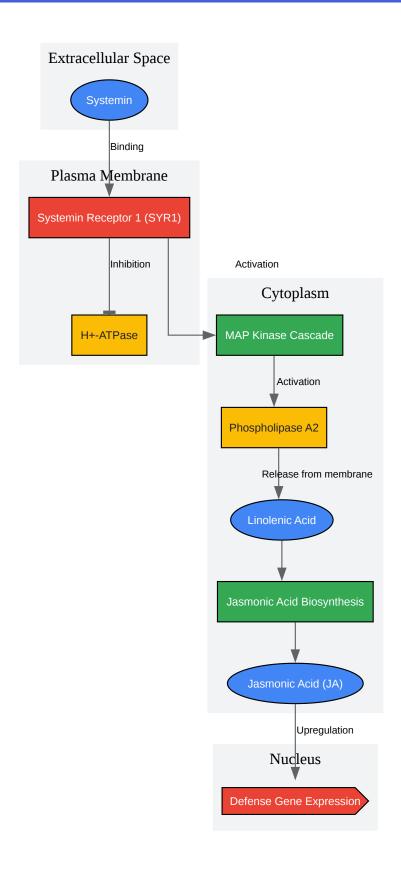
- Use a needleless syringe to infiltrate the Agrobacterium mixture into the abaxial side of the cotyledons of 2-week-old tomato seedlings.[18]
- Infiltrate a control group of plants with Agrobacterium carrying the pTRV1 and an empty pTRV2 vector or a pTRV2 vector containing a PDS fragment (for a visual control).

#### 2. d. Silencing and Phenotypic Analysis:

- Grow the infiltrated plants in a controlled environment (21-23°C, 16h light/8h dark photoperiod).
- Observe the plants for the silencing phenotype. For the PDS control, photobleaching should appear in the upper leaves 2-3 weeks post-infiltration.
- At 3-4 weeks post-infiltration, when silencing is expected to be maximal, perform
  experiments to analyze systemin function (e.g., wounding assays, insect feeding trials, gene
  expression analysis).
- Confirm the silencing of the pro**systemin** gene by RT-qPCR.

## IV. Visualizations

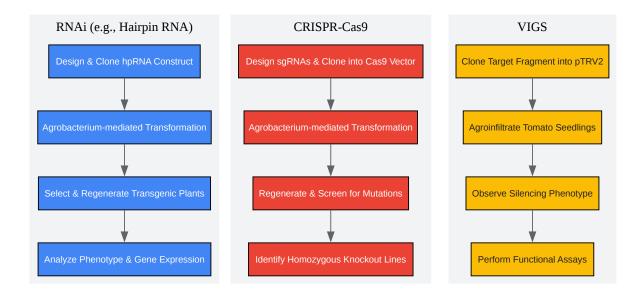




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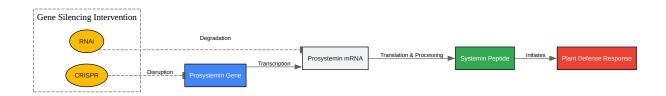
Caption: A simplified diagram of the **systemin** signaling pathway.[1][2][19]





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Caption: Experimental workflows for different gene silencing techniques.



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